The Role of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Biochemical Assay Reagent: A Technical Guide
The Role of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Biochemical Assay Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a fully acetylated derivative of D-lactal, a disaccharide glycal composed of galactose and glucose.[1] Its protected hydroxyl groups enhance its stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry.[1] This technical guide provides an in-depth overview of its properties and its application as a biochemical assay reagent, particularly as a substrate for enzymatic reactions. Detailed experimental protocols, quantitative data from published studies, and potential applications in drug discovery workflows are presented to facilitate its use in research and development.
Introduction
Per-O-acetylated carbohydrates, such as 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, serve as crucial tools in glycobiology and medicinal chemistry. The acetylation of hydroxyl groups modifies the polarity and reactivity of the sugar, allowing for selective chemical transformations and specific interactions with biological molecules.[2][3] 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, in particular, has been utilized as a substrate to study the regioselectivity of enzymes, offering insights into their catalytic mechanisms.[4] This guide will focus on its application as a reagent in biochemical assays, providing the necessary technical details for its implementation in the laboratory.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is essential for its effective use as a biochemical reagent. These properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H32O15 | [1][4][5] |
| Molecular Weight | 560.50 g/mol | [1][4][5] |
| CAS Number | 51450-24-9 | [1] |
| Appearance | White to slightly yellow crystals or crystalline solid | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 591.7 °C at 760 mmHg | [1] |
| Flash Point | 249.2 °C | [1] |
| Stability | Stable under normal conditions | [1] |
| Purity | Typically >95% | [1] |
| Storage | Recommended at 2–8 °C, protected from moisture and light | [1] |
Applications in Biochemical Assays
The primary application of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a biochemical assay reagent is as a substrate for hydrolytic enzymes, particularly lipases and potentially esterases. The acetyl groups can be selectively removed by these enzymes, and the progress of the reaction can be monitored to determine enzyme activity and specificity.
Substrate for Lipase-Mediated Regioselective Hydrolysis
Research has demonstrated the use of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a substrate for lipases to achieve regioselective deacetylation. A notable example is the hydrolysis catalyzed by a purified lipase from Rhizomucor miehei.[4] This reaction is highly specific, leading to the formation of a single major product, penta-O-acetyl-3-hydroxylactal.[4] This specificity makes the compound an excellent tool for characterizing the regioselectivity of lipases and for the preparative synthesis of selectively deprotected lactal derivatives.
The efficiency of the enzymatic hydrolysis of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal has been quantified, providing valuable benchmarks for researchers.
| Parameter | Value | Conditions | Reference |
| Substrate Concentration | 50 mM (28 g/L) | tert-butanol with 7% water | [4] |
| Enzyme | Immobilized Rhizomucor miehei lipase | - | [4] |
| Product Yield | 85% | Scaled-up reaction | [4] |
| Product Purity | 98% | Scaled-up reaction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, based on published literature.
Synthesis of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
While commercially available, understanding its synthesis is valuable. A common method is the peracetylation of D-lactose to form octa-O-acetyl-lactose, followed by reductive elimination to yield the glycal. A one-pot synthesis from D-lactose involves peracetylation with acetic anhydride and HBr/acetic acid, followed by reductive elimination with a Zn/CuSO₄·5H₂O couple in acetic acid/water.[6] This method can produce the peracetylated glycal in good yield.[6]
References
- 1. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]
- 2. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
